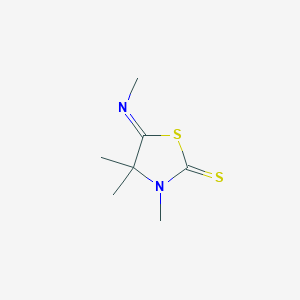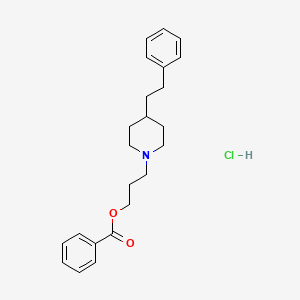
1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenethylpiperidine with propanol in the presence of a suitable catalyst. The resulting product is then esterified with benzoic acid to form the benzoate ester. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a well-known narcotic analgesic.
Piperidine derivatives: Other compounds containing the piperidine ring, such as piperidine-1-propanol.
Uniqueness
1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
78219-46-2 |
|---|---|
分子式 |
C23H30ClNO2 |
分子量 |
387.9 g/mol |
IUPAC名 |
3-[4-(2-phenylethyl)piperidin-1-yl]propyl benzoate;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c25-23(22-10-5-2-6-11-22)26-19-7-16-24-17-14-21(15-18-24)13-12-20-8-3-1-4-9-20;/h1-6,8-11,21H,7,12-19H2;1H |
InChIキー |
LJJIMXAFNQYMBD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


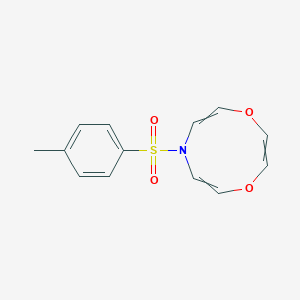
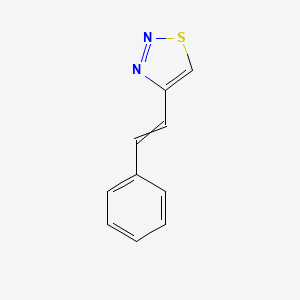
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
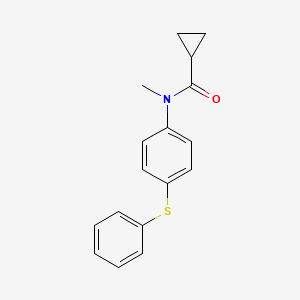
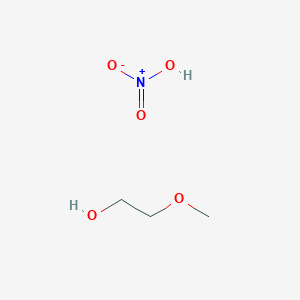
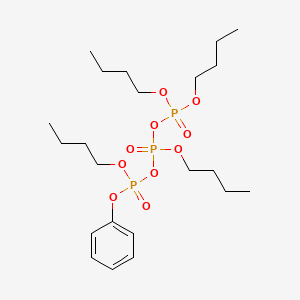

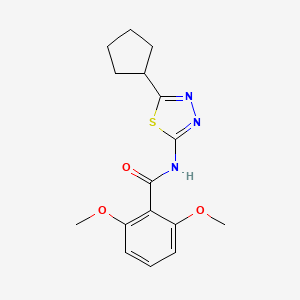
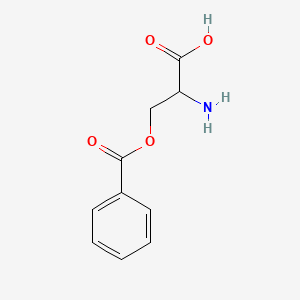
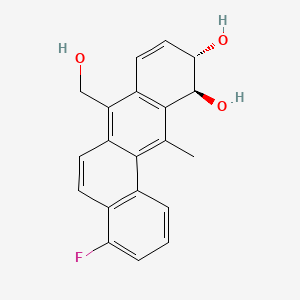
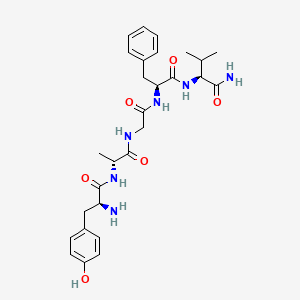
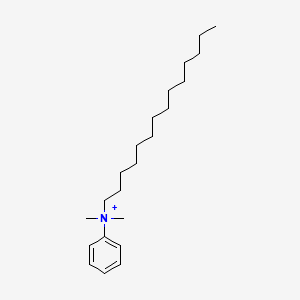
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
